molecular formula C10H15ClN4O B8679818 6-Chloro-N*4*-(tetrahydro-pyran-4-ylmethyl)-pyrimidine-4,5-diamine

6-Chloro-N*4*-(tetrahydro-pyran-4-ylmethyl)-pyrimidine-4,5-diamine

Cat. No. B8679818
M. Wt: 242.70 g/mol
InChI Key: XSKUVJLJZQSQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252798B2

Procedure details

Charge a microwave reaction vial with 4,6-dichloro-pyrimidin-5-ylamine (12.20 mmoles, 2.00 g), isopropyl alcohol (5 mL), C-(tetrahydro-pyran-4-yl)-methylamine (14.63 mmoles, 1.69 g), and N,N-diisopropylethylamine (15.85 mmoles, 2.76 mL). Irradiate with stirring at 140° C. for 2 hours with high absorbance mode in the microwave. Solvent is evaporated and residue triturated with dichloromethane to afford 6-Chloro-N*4*-(tetrahydro-pyran-4-ylmethyl)-pyrimidine-4,5-diamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:17][CH2:16][CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Name
Quantity
1.69 g
Type
reactant
Smiles
O1CCC(CC1)CN
Name
Quantity
2.76 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with stirring at 140° C. for 2 hours with high absorbance mode in the microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge
CUSTOM
Type
CUSTOM
Details
Irradiate
CUSTOM
Type
CUSTOM
Details
Solvent is evaporated
CUSTOM
Type
CUSTOM
Details
residue triturated with dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NCC1CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.